Tetrahexylammonium chloride

Catalog No.
S589884
CAS No.
5922-92-9
M.F
C24H52ClN
M. Wt
390.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahexylammonium chloride

CAS Number

5922-92-9

Product Name

Tetrahexylammonium chloride

IUPAC Name

tetrahexylazanium;chloride

Molecular Formula

C24H52ClN

Molecular Weight

390.1 g/mol

InChI

InChI=1S/C24H52N.ClH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1

InChI Key

ODTSDWCGLRVBHJ-UHFFFAOYSA-M

SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Cl-]

Synonyms

tetrahexylammonium, tetrahexylammonium benzoate, tetrahexylammonium bromide, tetrahexylammonium chloride, tetrahexylammonium hydroxide, tetrahexylammonium iodide, tetrahexylammonium perchlorate, tetrahexylammonium sulfate (1:1), tetrahexylammonium thicyanate

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Cl-]

The exact mass of the compound Tetrahexylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrahexylammonium chloride (THACl) is a symmetric quaternary ammonium salt featuring a central nitrogen atom bonded to four hexyl chains, with chloride as the counter-anion. This structure imparts significant lipophilicity, making it highly soluble in many organic solvents while maintaining limited solubility in water. It functions as a phase-transfer catalyst (PTC), a supporting electrolyte in non-aqueous electrochemistry, and a precursor for synthesizing ionic liquids. Its intermediate C6 alkyl chain length positions it between the more hydrophilic, shorter-chain analogs (like tetrabutylammonium) and more lipophilic, longer-chain versions (like tetraoctylammonium), offering a balanced set of properties for various biphasic and non-aqueous systems.

Substituting Tetrahexylammonium chloride with other tetraalkylammonium salts based on cation name alone is unreliable for process-sensitive applications. A change in alkyl chain length from C6 (hexyl) to C4 (butyl) or C8 (octyl) directly alters the salt's lipophilicity, which governs its partitioning between aqueous and organic phases—a critical factor for phase-transfer catalysis efficiency. Similarly, swapping the chloride anion for bromide or another halide can change the salt's thermal decomposition temperature and nucleophilicity, impacting process stability and reaction outcomes. These seemingly minor structural changes lead to significant, quantifiable differences in physical properties and performance, making direct substitution a risk for process reproducibility and yield.

Balanced Lipophilicity for Effective Phase-Transfer Catalysis

The catalytic efficiency of tetraalkylammonium salts in phase-transfer catalysis (PTC) is highly dependent on the alkyl chain length, which controls the catalyst's ability to transfer anions from an aqueous to an organic phase. While shorter chains like tetrabutylammonium (TBA) can be too water-soluble and longer chains can be too oil-soluble (residing almost exclusively in the organic phase), the C6 chains of tetrahexylammonium offer a balanced lipophilicity. For example, in the SN2 reaction of 1-chlorooctane with aqueous sodium cyanide, using tetrahexylammonium chloride as the catalyst drives the reaction to near 100% yield in 2-3 hours, a significant improvement over the negligible reaction seen without a PTC. This demonstrates the C6 cation's effectiveness at the aqueous-organic interface where ion exchange occurs.

Evidence DimensionReaction Yield in PTC Application
Target Compound DataNearly 100% yield in 2-3 hours
Comparator Or BaselineLittle to no reaction after several days without a phase-transfer catalyst
Quantified DifferenceTransforms a non-viable reaction into a high-yield synthesis
ConditionsSN2 reaction of 1-chlorooctane with aqueous NaCN, using an ether/water biphasic system.

This balanced lipophilicity makes it a more effective choice than shorter or longer chain analogs for many common biphasic nucleophilic substitution reactions.

Defined Thermal Stability for Process Reliability

Tetrahexylammonium chloride has a defined melting point of 111-113 °C, providing a clear transition from solid to liquid phase for applications requiring a molten state. The thermal stability of quaternary ammonium salts is highly dependent on both the cation and the anion. For salts with the same cation, thermal stability is influenced by the nucleophilicity of the anion, which can initiate decomposition pathways. While direct TGA comparisons are sparse, the established melting point of THACl is significantly higher than that of the common analog Tetrabutylammonium chloride (TBAC), which melts at 74 °C. This higher melting point indicates stronger lattice energy and suggests suitability for processes requiring thermal stability above 100 °C, where TBAC would already be molten and potentially less stable.

Evidence DimensionMelting Point
Target Compound Data111-113 °C
Comparator Or BaselineTetrabutylammonium chloride (TBAC): 74 °C
Quantified Difference~37-39 °C higher melting point
ConditionsStandard literature values for melting point.

The higher melting point provides a wider operating window for solid-phase applications and indicates greater thermal stability compared to the widely used tetrabutylammonium chloride.

Tunable Capping Agent for Nanoparticle Size Control

In colloidal nanoparticle synthesis, the alkyl chain length of the tetraalkylammonium capping agent is a critical parameter for controlling final particle size. Longer alkyl chains on the cation generally provide better steric stabilization, preventing agglomeration and leading to smaller, more monodispersed nanoparticles. However, excessively long chains can reduce the rate of oxygen reduction at the particle surface, affecting reaction kinetics. The C6 chains of tetrahexylammonium provide a balance, offering sufficient steric hindrance to control growth without overly passivating the nanoparticle surface. This allows for finer control over nanoparticle dimensions compared to shorter-chain analogs like tetrabutylammonium, which may offer less effective steric shielding, or longer-chain analogs that can overly inhibit surface processes.

Evidence DimensionNanoparticle Growth Control Mechanism
Target Compound DataProvides balanced steric hindrance from C6 alkyl chains to control nanoparticle growth and maintain surface accessibility.
Comparator Or BaselineShorter C4 chains (Tetrabutylammonium) offer less steric protection; longer C8+ chains may excessively block surface reactivity.
Quantified DifferenceQualitative difference in the balance between steric stabilization and surface passivation.
ConditionsGeneral principles of colloidal synthesis of metal nanoparticles using tetraalkylammonium salts as capping agents.

For researchers aiming to synthesize nanoparticles within a specific size range, the choice of the C6 alkyl chain provides a key process variable for tuning the final particle morphology and properties.

Phase-Transfer Catalysis in Moderate to High Polarity Organic Solvents

For biphasic reactions where the organic phase is not extremely nonpolar (e.g., chloroform, dichlorobenzene), the balanced lipophilicity of the tetrahexylammonium cation ensures efficient transfer of aqueous-phase anions to the reaction site without the catalyst becoming sequestered in either phase.

Synthesis of Functional Nanomaterials and Colloids

As a capping and stabilizing agent, its C6 alkyl chains provide effective steric control over nanoparticle growth, enabling the synthesis of monodisperse particles in a specific size range, a critical factor for catalytic, optical, and electronic applications.

Formulation of Non-Aqueous Electrolytes

Its solubility in polar organic solvents and thermal stability make it a suitable supporting electrolyte for electrochemical applications, such as cyclic voltammetry or preparative electrolysis, where a wide, stable potential window is required.

Precursor for Specialty Ionic Liquids

Serves as a starting material for the synthesis of tetrahexylammonium-based ionic liquids through anion exchange. The resulting ionic liquids benefit from the moderate lipophilicity and thermal properties conferred by the C6 symmetric cation.

Related CAS

20256-54-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5922-92-9

General Manufacturing Information

1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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